molecular formula C13H13N3O2 B11799000 Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate CAS No. 1416438-26-0

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate

Cat. No.: B11799000
CAS No.: 1416438-26-0
M. Wt: 243.26 g/mol
InChI Key: SAAPJDSPRPJENU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. The pyrimidine core is a privileged structure in pharmacology and is an essential base component of genetic material . This specific molecule, featuring a 4-aminophenyl substituent, is a valuable building block for the synthesis of more complex compounds targeting various disease pathways. Pyrimidine derivatives are extensively investigated for their therapeutic potential, particularly as anticancer agents . Research on analogous structures has demonstrated that such compounds can function as potent inhibitors of critical enzymes like B-Raf kinases and the Epidermal Growth Factor Receptor (EGFR), which are significant targets in oncology due to their roles in regulating cell growth and survival . Furthermore, the ethyl carboxylate group offers a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for enhanced potency and selectivity. This compound is intended for use in exploratory scientific studies, including the development of novel kinase inhibitors and the investigation of metabolic pathways involved in diseases like cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1416438-26-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-2-18-13(17)10-7-15-12(16-8-10)9-3-5-11(14)6-4-9/h3-8H,2,14H2,1H3

InChI Key

SAAPJDSPRPJENU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Biginelli Condensation with 4-Nitrobenzaldehyde

A widely applicable approach involves the three-component Biginelli condensation of ethyl acetoacetate, urea (or thiourea), and 4-nitrobenzaldehyde. This reaction forms 3,4-dihydropyrimidin-2(1H)-one intermediates, which are subsequently oxidized and functionalized.

Reaction Conditions :

  • Catalyst : Trifluoroacetic acid (TFA) or ammonium chloride (NH4_4Cl) in acetonitrile.

  • Oxidation : 60% nitric acid converts dihydropyrimidinones to pyrimidinones.

  • Chlorination : Phosphorus oxychloride (POCl3_3) introduces chloride at the 2-position.

Mechanistic Insights :
The nitro group in 4-nitrobenzaldehyde acts as a protected amine, preventing undesired side reactions during condensation. Post-condensation reduction (e.g., catalytic hydrogenation) converts the nitro group to an amine.

Example Protocol :

  • Combine ethyl acetoacetate (1.0 equiv), 4-nitrobenzaldehyde (1.0 equiv), and urea (1.2 equiv) in acetonitrile with NH4_4Cl.

  • Reflux for 6–8 hours to yield 3,4-dihydropyrimidin-2(1H)-one.

  • Oxidize with HNO3_3 to form the pyrimidinone.

  • Treat with POCl3_3 to obtain 2-chloro-4-(4-nitrophenyl)pyrimidine-5-carboxylate.

  • Reduce the nitro group using H2_2/Pd-C in ethanol to afford the target compound.

Yield Optimization :

  • Solvent Choice : Ethanol or toluene improves solubility of intermediates.

  • Catalyst Loading : Triethylamine (1.1 equiv) enhances reaction rates in analogous esterifications.

Stepwise Assembly via Enolate Alkylation

An alternative route involves enolate formation from β-alkoxypropionitrile derivatives, followed by cyclization with acetamidine. This method, adapted from syntheses of related pyrimidine carboxylates, allows precise control over substituent placement.

Synthesis of β-Alkoxypropionitrile Intermediates

Key Steps :

  • Enolate Formation : React β-alkoxypropionitrile with potassium tert-butoxide in THF.

  • Alkylation : Treat with ethyl chloroformate to introduce the carboxylate group.

  • Cyclization : Condense with acetamidine in refluxing ethanol to form the pyrimidine ring.

Reaction Conditions :

  • Temperature : 180–210°C for cyclization.

  • Catalyst : Al2_2O3_3 enhances selectivity in analogous aminations.

Example :
Ethyl 2,4-dimethylpyrimidine-5-carboxylate was synthesized via enolate alkylation with acetamidine, yielding 50% under reflux conditions. Adapting this protocol for 4-aminophenyl substitution would require substituting methyl groups with nitro- or amine-protected phenyl units.

Functional Group Interconversion Strategies

Nitro Reduction to Amine

The reduction of nitro-substituted intermediates is critical for introducing the 4-aminophenyl group.

Methods :

  • Catalytic Hydrogenation : H2_2 gas over palladium-on-carbon (Pd-C) in ethanol.

  • Chemical Reduction : SnCl2_2 in HCl or Fe/HCl mixtures.

Optimization :

  • Solvent : Methanol or ethanol prevents over-reduction.

  • Temperature : 25–50°C balances reaction rate and selectivity.

Case Study :
Reduction of 2-amino-4-(4-nitrophenyl)pyrimidine-5-carboxylic acid ethyl ester with H2_2/Pd-C achieved 94% yield.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)AdvantagesLimitations
Biginelli CondensationEthyl acetoacetate, 4-nitrobenzaldehyde, ureaCondensation, oxidation, reduction60–70One-pot simplicity, scalabilityRequires nitro reduction step
Enolate Alkylationβ-Alkoxypropionitrile, acetamidineEnolate formation, cyclization40–50Precise substituent controlMulti-step, high-temperature conditions
Suzuki CouplingHalopyrimidine, 4-aminophenylboronic acidCross-coupling55–65Modular, mild conditionsLimited precedent in search results

Challenges and Mitigation Strategies

Ester Hydrolysis

The ethyl carboxylate group is susceptible to hydrolysis under acidic/basic conditions.

Mitigation :

  • Neutral pH : Conduct reactions in ethanol or toluene.

  • Low Temperature : Limit exposure to <50°C during workup.

Aminophenyl Stability

The 4-aminophenyl group may oxidize or participate in undesired side reactions.

Protection Strategies :

  • Nitro Protection : Use 4-nitro intermediates, reduced post-cyclization.

  • Acetylation : Protect the amine as an acetamide during synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate has been investigated for its potential as an antitumor agent . Studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting its utility in cancer treatment. The presence of the amino group enhances its interaction with biological receptors, potentially leading to therapeutic effects against tumors.

Enzyme Modulation

The compound’s ability to inhibit specific enzymes positions it as a valuable candidate for drug development. Research shows that it can modulate enzyme activity, which is crucial for designing therapeutic agents targeting metabolic pathways involved in diseases such as cancer and diabetes.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural properties allow for various chemical modifications through oxidation, reduction, and substitution reactions. For instance:

  • Oxidation : Can lead to the formation of imines or nitriles.
  • Reduction : May convert the ester group to an alcohol.
  • Substitution : Allows the introduction of diverse functional groups on the pyrimidine ring.

Case Study 1: Antitumor Activity

A study conducted by researchers at a leading cancer research institute explored the antitumor properties of this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations. The mechanism of action was attributed to its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was shown to inhibit a specific kinase involved in cell proliferation. The compound's inhibitory effect was quantified using enzyme assays, revealing a dose-dependent response that suggests its potential as a lead compound for developing kinase inhibitors.

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets in biological systems. It can inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate shares structural similarities with several pyrimidine derivatives, differing in substituent groups, positions, and biological activities. Below is a systematic comparison:

Substituent Position and Electronic Effects

Compound Name Substituents (Position) Key Properties/Activities Reference
This compound 2-(4-aminophenyl), 5-carboxylate Anticancer intermediate, kinase inhibition
Ethyl 4-amino-2-phenacylsulfanyl-pyrimidine-5-carboxylate 4-amino, 2-phenacylsulfanyl Antibacterial, sulfonamide derivative
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate 2-benzylamino, 4-methyl Kinase inhibition, JAK/STAT modulation
Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate 4-CF₃, 2-pyridinyl Enhanced metabolic stability, kinase inhibition
  • Positional Isomerism: Substitution at position 4 (e.g., amino or trifluoromethyl) versus position 2 (e.g., 4-aminophenyl) alters electronic distribution and binding affinity. For instance, trifluoromethyl groups at position 4 enhance lipophilicity and metabolic stability , while 4-aminophenyl at position 2 facilitates π-π stacking in kinase binding pockets .
  • Amino Group Variations: The 4-aminophenyl group in the target compound provides a planar aromatic system for target interaction, whereas benzylamino or alkylamino groups (e.g., in ) introduce steric bulk that may reduce solubility but improve selectivity.

Physicochemical Properties

Compound Molecular Weight LogP (XLogP3) Hydrogen Bond Acceptors Solubility
This compound ~285.3 ~2.1 5 Moderate in DMSO
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate 242.27 2.5 4 Low aqueous solubility
Ethyl 2-(methylthio)pyrimidine-5-carboxylate ~228.3 1.8 4 High lipid solubility
  • Lipophilicity : Methylthio or phenyl groups (e.g., ) increase LogP compared to the target compound, impacting membrane permeability.
  • Solubility: The 4-aminophenyl group in the target compound improves aqueous solubility relative to purely hydrophobic substituents (e.g., methyl or CF₃ groups).

Biological Activity

Ethyl 2-(4-aminophenyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications, supported by data tables and case studies.

Structural Characteristics

This compound has the molecular formula C12H14N2O2 and a molecular weight of 226.25 g/mol. The compound features a pyrimidine ring, an ethyl ester group, and an amino group attached to a phenyl ring. These structural components contribute to its reactivity and interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent . Its mechanism is believed to involve the inhibition of specific enzymes and modulation of signaling pathways associated with cancer proliferation.

  • In vitro Studies : Preliminary investigations suggest that this compound can inhibit tumor cell growth through interactions with molecular targets involved in cancer pathways. For example, it has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells.
  • In vivo Studies : In animal models, compounds similar to this compound have demonstrated significant anticancer activity. For instance, derivatives have been tested in murine models, showing reduced tumor growth and angiogenesis .
Study TypeCell Line/ModelIC50 (µM)Observations
In vitroMCF7 (breast)15Significant inhibition of cell proliferation
In vivoEAC (murine)10Reduced tumor size and angiogenesis

Enzyme Modulation

This compound has been investigated for its ability to modulate enzyme activity, particularly in relation to cancer treatment.

  • Enzyme Inhibition : The compound has shown potential as a modulator of enzymes critical in cancer metabolism. For example, it may inhibit enzymes involved in nucleotide synthesis pathways, which are essential for rapidly dividing cancer cells .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the amino group facilitates interactions with various biological receptors and enzymes, leading to therapeutic effects.

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrimidine derivatives indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, with an IC50 value comparable to established chemotherapeutic agents .
  • Enzyme Interaction Studies : Molecular docking studies have suggested that this compound has a high binding affinity for enzymes involved in cancer progression, indicating its potential as a lead compound for drug development .

Q & A

Q. Optimization Parameters :

  • Temperature : Maintain 0–5°C during sensitive steps (e.g., diazotization) to prevent side reactions.
  • Catalysts : Use palladium catalysts (e.g., Pd/C) for hydrogenation steps at 50–60°C .
  • Yield Improvement : Stepwise monitoring via TLC/LC-MS ensures intermediate stability .

Advanced: How can contradictions in NMR or mass spectrometry (MS) data during structural characterization be resolved?

Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Methodological approaches include:

  • Multi-Technique Validation :
    • NMR : Use 2D experiments (HSQC, HMBC) to resolve ambiguous proton-carbon correlations .
    • High-Resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error to rule out adducts .
  • X-ray Crystallography : Resolve tautomeric forms or stereochemical ambiguities (e.g., pyrimidine ring puckering) .
  • Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Example : A 2023 study resolved conflicting NOESY signals by comparing computed (DFT) and experimental NMR spectra .

Advanced: What strategies enhance aqueous solubility while retaining bioactivity?

Answer:

  • Salt Formation : Convert the free base to hydrochloride salts (e.g., via HCl in dioxane), improving solubility by 10–20× .
  • Derivatization : Introduce polar groups (e.g., -OH, -SO₃H) at the 4-aminophenyl moiety via Suzuki-Miyaura coupling .
  • Nanoformulation : Use PEGylated liposomes to encapsulate the compound, achieving sustained release in PBS (pH 7.4) .

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